Nor Dihydrocodeine
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Overview
Description
Nor Dihydrocodeine is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . This compound belongs to the morphinan class of alkaloids, which are known for their significant pharmacological properties, particularly in pain management and cough suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nor Dihydrocodeine typically involves the modification of naturally occurring opiates such as codeine or thebaine. The process includes several steps:
Oxidation: The starting material, such as codeine, undergoes oxidation to form codeinone.
Reduction: Codeinone is then reduced to dihydrocodeinone.
Epoxidation: The dihydrocodeinone is subjected to epoxidation to introduce the 4,5-epoxy group.
Methoxylation: Finally, the compound is methoxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Nor Dihydrocodeine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Nor Dihydrocodeine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management, cough suppression, and treatment of opioid addiction.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Similar Compounds
Codeine: A naturally occurring opiate with similar analgesic and antitussive properties.
Dihydrocodeine: A semi-synthetic derivative with enhanced potency.
Oxycodone: A more potent opioid used for severe pain management.
Uniqueness
Nor Dihydrocodeine is unique due to its specific structural features, such as the 4,5-epoxy group and the methoxy substitution, which contribute to its distinct pharmacological profile and receptor binding affinity .
Properties
CAS No. |
845-69-2 |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10-,11+,12-,16-,17-/m0/s1 |
InChI Key |
IKGNKASQBMZRJL-KOFBORESSA-N |
SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
Synonyms |
nordihydrocodeine |
Origin of Product |
United States |
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